3-(3-Hydroxyphenyl)pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-6,8,12H,2,7H2,1H3,(H,13,14) |
InChI Key |
DRDPHYFLROSGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of 3 3 Hydroxyphenyl Pentanoic Acid
Microbial Biotransformation Mechanisms from Precursors
The gut microbiota plays a pivotal role in breaking down complex dietary molecules into simpler phenolic compounds that can be absorbed by the body. The formation of hydroxyphenyl-alkanoic acids is a key part of this process, originating from precursors like flavonoids and amino acids.
Catabolism of Flavonoids (e.g., Epicatechin, Proanthocyanidins)
Flavan-3-ols, such as epicatechin and its polymeric forms, proanthocyanidins (B150500), are abundant in foods like tea, cocoa, and fruits. Due to their complexity, larger proanthocyanidins are not absorbed in the small intestine and travel to the colon, where they become a substrate for a host of microbial enzymatic reactions.
The established pathway begins with the microbial cleavage of the C-ring in the flavonoid structure. This process, for a precursor like epicatechin, initially forms intermediates such as 1-(3′,4′-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)-propan-2-ol. Subsequent microbial actions, including dehydroxylation and A-ring degradation, lead to the formation of phenyl-γ-valerolactones. nih.gov Specifically, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone is a known intermediate that can be further dehydroxylated to 5-(3′-hydroxyphenyl)-γ-valerolactone. nih.gov
These valerolactones exist in equilibrium with their open-chain forms, the hydroxyphenyl-valeric acids (pentanoic acids). It is at this stage that 5-(3-hydroxyphenyl)pentanoic acid is formed. hmdb.canih.gov This compound is a direct precursor to shorter-chain phenolic acids, which are created through the shortening of the five-carbon side chain. While this pathway clearly establishes the generation of the 5-phenyl isomer, the direct microbial production of 3-(3-Hydroxyphenyl)pentanoic acid from flavonoids is not explicitly detailed in current scientific literature. It would require an alternative cleavage of the flavonoid structure or a subsequent rearrangement of the side chain that is not yet described.
| Precursor | Key Microbial Action | Resulting Intermediate |
| Epicatechin / Proanthocyanidins | C-ring cleavage, dehydroxylation, A-ring degradation | 5-(3-hydroxyphenyl)-γ-valerolactone |
| 5-(3-hydroxyphenyl)-γ-valerolactone | Ring-opening | 5-(3-hydroxyphenyl)pentanoic acid |
Derivation from Amino Acids (e.g., Tyrosine, Phenylalanine)
The aromatic amino acids phenylalanine and tyrosine are also potential precursors for microbial phenolic acid production. nih.gov Phenylalanine can be converted to tyrosine, which then undergoes further metabolism. A specific isomer, m-tyrosine (3-hydroxy-L-phenylalanine), is a particularly relevant starting point. nih.gov
Microbial enzymes can act on m-tyrosine to produce various metabolites. For instance, gut bacteria from the Clostridia class are known to metabolize m-tyrosine into compounds like 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA). hmdb.ca This demonstrates that microbes can process the 3-hydroxyphenyl structure from an amino acid precursor. The formation of a pentanoic acid side chain from an amino acid would necessitate a more complex pathway involving chain elongation, a process less commonly documented for phenolic acid synthesis in the gut compared to the degradative pathways from flavonoids.
Biochemical Pathways in Mammalian Systems
Once formed by the gut microbiota and absorbed into circulation, phenolic acids participate in mammalian metabolism, particularly influencing pathways related to lipids and fatty acids.
Involvement in Lipid Metabolism
Research on related hydroxyphenylpropionic acids has demonstrated a clear impact on lipid metabolism. Studies have shown these compounds can reduce body weight, lower levels of triglycerides and LDL-cholesterol, and alleviate hepatic steatosis (fatty liver) in animal models. nih.gov Aromatic derivatives of pentanoic acids have also been noted to decrease the release of unesterified fatty acids from adipose tissue, indicating an antilipolytic effect. nih.gov The Human Metabolome Database lists 5-(3-hydroxyphenyl)pentanoic acid as being associated with lipid transport and metabolism pathways, where it may function as an energy source. hmdb.ca Given its structural similarity as a medium-chain hydroxy fatty acid, this compound is likely to have similar interactions within lipid metabolic processes.
Fatty Acid Metabolism and β-Oxidation Processes
The primary catabolic route for fatty acids in mammals is β-oxidation, a mitochondrial process that sequentially shortens the acyl chain to produce acetyl-CoA for energy generation. aocs.org Hydroxyphenyl-valeric (pentanoic) acids are known substrates for this pathway.
The five-carbon side chain of a compound like 5-(3-hydroxyphenyl)pentanoic acid undergoes β-oxidation, leading to the cleavage of two-carbon units. This process results in the formation of the shorter-chain metabolites 3-(3-hydroxyphenyl)propionic acid and subsequently 3-hydroxybenzoic acid. This metabolic cascade is a well-established fate for flavonoid-derived valeric acids.
A compound like 3-hydroxypentanoic acid (without the phenyl group) is known to be an intermediate in the oxidation of odd-carbon fatty acids. wikipedia.org The presence of a hydroxyl group on the third carbon is a key feature of intermediates in the β-oxidation cycle. aocs.org Therefore, it is highly probable that this compound, once present in mammalian tissues, would be processed by the β-oxidation machinery, utilizing enzymes such as 3-hydroxyacyl-CoA dehydrogenase. aocs.orgmdpi.com
Regulation of Microbial Metabolism Leading to this compound
The production of phenolic acid metabolites is regulated by several factors, including the composition of the gut microbiota, substrate availability, and the metabolic environment of the colon.
The rate of flavonoid conversion varies significantly between individuals, leading to different metabolic profiles, or "metabotypes." nih.gov Fast converters of epicatechin are associated with higher populations of bacteria like Faecalibacterium and Bacteroides. nih.gov The production of specific intermediates is also linked to particular bacteria; for example, Adlercreutzia equolifaciens has been associated with the formation of 3,4-DHPVL. nih.gov
Furthermore, the fermentation conditions themselves, such as oxygen availability, can influence the metabolic output. Hypoxic (low oxygen) conditions have been shown to cause the accumulation of intermediate metabolites like 3-hydroxy-γ-decalactone during fatty acid β-oxidation in yeast, as the oxidation cascade is halted. mdpi.com Similar regulatory principles likely apply to the microbial processing of flavonoids and amino acids in the largely anaerobic environment of the colon. The metabolic engineering of bacteria for the production of related compounds like 3-hydroxypropanoic acid highlights the importance of controlling factors such as aeration, pH, and the expression levels of key enzymes like aldehyde dehydrogenase to optimize yield and prevent the buildup of toxic intermediates. nih.govresearchgate.netresearchgate.net
Advanced Synthetic Methodologies for 3 3 Hydroxyphenyl Pentanoic Acid and Its Analogs
Chemical Synthesis Approaches for the Core Compound
Direct and specific synthetic routes for 3-(3-hydroxyphenyl)pentanoic acid are not extensively documented in publicly available literature. However, established methodologies for the synthesis of structurally similar compounds, such as (3S)-hydroxy-5-phenylpentanoic acid, can be adapted. One prominent approach involves an aldol (B89426) addition reaction. This strategy utilizes (R)-acetyloxazolidinone and 3-phenylpropanal (B7769412) to create the carbon backbone and introduce the hydroxyl group. nih.gov The process yields two diastereomers that can be separated using silica (B1680970) gel column chromatography. Subsequently, the Evans auxiliary is removed from the desired (3'R,4S)-imide to yield the final acid. nih.gov
Alternative strategies reported for the synthesis of similar β-hydroxy acids include organocatalytic epoxidation of α,β-unsaturated aldehydes followed by N-heterocyclic carbene (NHC)-catalyzed ring-opening and acyl substitution, transition metal-catalyzed aldol addition of O-silyl enolates to aldehydes, oxycarbonylation of terminal alkenes, and asymmetric hydroboration of β,γ-unsaturated amides. nih.gov These methods offer various levels of enantioselectivity and could potentially be optimized for the synthesis of this compound.
A plausible synthetic scheme for this compound, adapted from the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, is outlined below:
Table 1: Proposed Synthetic Approach for this compound via Aldol Addition
| Step | Reaction | Reagents and Conditions | Key Transformation |
| 1 | Aldol Addition | (R)-Acetyloxazolidinone, 3-(3-hydroxyphenyl)propanal, TiCl4, i-Pr2NEt, -78 °C to room temperature | Formation of a chiral β-hydroxy imide intermediate. |
| 2 | Chromatographic Separation | Silica gel column chromatography | Separation of diastereomers. |
| 3 | Auxiliary Removal | LiOH, H2O2, THF/water, 0 °C | Hydrolysis of the imide to yield the carboxylic acid. |
Synthesis of Chemically Modified Derivatives and Analogs
The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Approaches to Substituted Phenylpentanoic Acids
Modifications to the phenyl ring of phenylpentanoic acid derivatives can be achieved through various synthetic strategies. For instance, the synthesis of ortho-substituted phenylacetic acid derivatives has been accomplished using a Palladium-catalyzed Suzuki coupling reaction between an appropriate boronic acid and an alkyl halide. inventivapharma.com This Csp2-Csp3 coupling provides a versatile method for introducing a variety of substituents onto the aromatic ring. The efficiency of the Suzuki coupling can be influenced by the nature of the substituents on the aryl group and the choice of base. inventivapharma.com
Another example involves the synthesis of 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, where the phenyl ring is substituted with two methyl groups. researchgate.net The development of stereoselective syntheses for such analogs is crucial for investigating the impact of specific substitutions on biological activity. researchgate.net
Synthesis of Related Hydroxyphenyl Carboxylic Acids (e.g., Propanoic, Acetic Acid Variants)
The synthesis of hydroxyphenyl carboxylic acids with varying alkyl chain lengths, such as propanoic and acetic acid variants, has been well-documented.
For the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a common starting point is the reaction of 4-aminophenol (B1666318) with either methyl acrylate (B77674) or acrylic acid. nih.govmdpi.com The resulting N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid can be further modified. nih.govmdpi.com For example, the methyl ester can be converted to a hydrazide, which then serves as a versatile intermediate for the synthesis of various hydrazones and other heterocyclic derivatives. nih.gov
The synthesis of 2-[4-(hydroxyphenoxy)]propionic acid involves the reaction of hydroquinone (B1673460) mono-benzyl ether with 2-bromopropionic acid ethyl ester in the presence of sodium hydroxide. google.com The resulting benzyloxy-protected intermediate is then deprotected to yield the final hydroxyphenoxy propionic acid. google.com
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid starts from the reaction of itaconic acid with 2-amino-4-chlorophenol. mdpi.com The resulting core structure can undergo further modifications, such as chlorination or nitration of the phenyl ring. mdpi.com
Table 2: Overview of Synthetic Methods for Hydroxyphenyl Carboxylic Acid Analogs
| Compound Class | Starting Materials | Key Reactions | Reference(s) |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | 4-Aminophenol, Methyl Acrylate/Acrylic Acid | Michael Addition, Hydrazinolysis, Condensation | nih.govmdpi.com |
| 2-[4-(Hydroxyphenoxy)]propionic Acid | Hydroquinone mono-benzyl ether, 2-Bromopropionic acid ethyl ester | Williamson Ether Synthesis, Deprotection | google.com |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Itaconic Acid, 2-Amino-4-chlorophenol | Michael Addition/Cyclization, Electrophilic Aromatic Substitution | mdpi.com |
| 3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic Acid | Not specified | Stereoselective synthesis | researchgate.net |
Advanced Analytical Methodologies in 3 3 Hydroxyphenyl Pentanoic Acid Research
Chromatographic and Spectroscopic Techniques for Detection and Quantification
Chromatographic and spectroscopic methods are the cornerstone of analytical research on 3-(3-Hydroxyphenyl)pentanoic acid, providing the means for its separation, identification, and measurement in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. This typically involves converting the polar hydroxyl and carboxylic acid groups into less polar silyl (B83357) ethers and esters, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.org
The derivatized analyte is then introduced into the GC system, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the capillary column's stationary phase. lipidmaps.org Following separation, the compound enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov Quantitative analysis is often performed using stable isotope dilution, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard. lipidmaps.orgnih.gov This approach improves the accuracy and precision of the measurement. The Human Metabolome Database (HMDB) provides predicted GC-MS spectral data for derivatized forms of 5-(3-hydroxyphenyl)pentanoic acid, a synonym for the target compound, which can aid in its identification. hmdb.ca
Table 1: GC-MS Analysis Parameters for 3-Hydroxy Fatty Acids
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Required to increase volatility. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). | lipidmaps.org |
| Separation | Achieved using a capillary column (e.g., HP-5MS) with a programmed temperature gradient. | lipidmaps.org |
| Ionization | Typically Electron Impact (EI) ionization at 70eV. | hmdb.ca |
| Detection | Mass analyzer detects characteristic fragment ions. For quantitative analysis, Selected Ion Monitoring (SIM) is used to monitor specific ions of the analyte and internal standard. | lipidmaps.org |
| Quantification | Stable isotope dilution method using a labeled internal standard provides high accuracy. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying this compound in biological fluids without the need for derivatization. nih.gov The compound is first separated from other sample components via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase columns, such as a C18 column, are commonly used for this purpose. nih.govnih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acid modifier such as formic acid to improve chromatographic peak shape and ionization efficiency. nih.govnih.gov
After elution from the LC column, the analyte enters the mass spectrometer's ion source, where it is ionized, usually by electrospray ionization (ESI). For carboxylic acids like this compound, negative ion mode ESI is often preferred as it readily forms [M-H]⁻ ions. nih.gov In tandem MS, a specific precursor ion (e.g., the [M-H]⁻ ion of the analyte) is selected and fragmented to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. nih.gov
Table 2: LC-MS/MS Method Details for Related Hydroxy Acids
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase UHPLC with a C18 column. | nih.govnih.gov |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing 0.1% formic acid. | nih.gov |
| Ionization | Electrospray Ionization (ESI) in negative mode is effective for ionizing carboxylic acids. | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | nih.gov |
| Run Time | Total run times are typically short, often around 10 minutes per sample. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: A proton NMR spectrum would reveal distinct signals for each unique proton environment in the molecule. This would include multiplets for the protons on the aromatic ring, signals for the protons along the pentanoic acid chain, and a characteristically broad singlet for the acidic proton of the carboxylic acid, which typically appears far downfield (10-12 ppm). libretexts.org The phenolic -OH proton would also be observable.
¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon atoms in the structure. The carbonyl carbon of the carboxylic acid would appear at a characteristic chemical shift in the range of 160-180 ppm. libretexts.org The carbons of the aromatic ring and the aliphatic chain would also have distinct signals.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the complete and unambiguous structure of the molecule. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. researchgate.netresearchgate.net An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. This technique is valuable for confirming the presence of key structural features. nih.gov
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Phenolic O-H | Stretching, broad | ~3200-3600 | researchgate.net |
| Carboxylic Acid O-H | Stretching, very broad | ~2500-3300 | libretexts.org |
| Aliphatic C-H | Stretching | ~2850-3000 | iomcworld.com |
| Aromatic C-H | Stretching | ~3000-3100 | iomcworld.com |
| Carboxylic Acid C=O | Stretching, strong | ~1700-1725 | libretexts.org |
| Aromatic C=C | Stretching | ~1450-1600 | iomcworld.com |
Metabolomics Approaches for Profiling and Pathway Analysis
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This approach is critical for understanding the metabolic context of this compound.
Untargeted metabolomics is an exploratory approach used to generate a broad profile of all measurable metabolites in a sample, enabling the discovery of unexpected compounds and metabolic changes related to a specific state. nih.govresearchgate.net In the context of this compound research, an untargeted workflow, typically employing high-resolution mass spectrometry (like QTOF-MS) coupled with LC, would be used to analyze biological samples (e.g., urine, plasma). nih.govresearchgate.net
The resulting data consists of thousands of metabolic features, each defined by a mass-to-charge ratio and retention time. researchgate.net Advanced bioinformatics software and statistical analysis are then used to process this complex data, compare different sample groups, and identify features that are significantly altered. mdpi.com The identity of significant features, such as this compound, is then confirmed by comparing their fragmentation patterns and retention times to those of an authentic chemical standard. researchgate.net This approach can reveal the presence of this compound in new biological contexts and identify other metabolites that are co-regulated, providing clues to its metabolic origin and function. metaboanalyst.ca
Targeted Metabolomics for Quantitative Studies
Targeted metabolomics provides a robust framework for the precise quantification of specific, known metabolites within a complex biological sample. mayo.edu Unlike untargeted approaches that aim to capture a broad snapshot of all measurable molecules, targeted analysis focuses on a predefined set of compounds, offering higher sensitivity, specificity, and accurate absolute quantification. mayo.edu This methodology is particularly valuable in hypothesis-driven research, such as validating potential biomarkers or elucidating the flux through a specific metabolic pathway involving this compound.
The cornerstone of targeted metabolomics is the use of stable isotope-labeled internal standards. mayo.edu For the quantitative study of this compound, a synthesized version of the molecule, where one or more atoms (e.g., ¹²C, ¹H) are replaced with their heavy isotopes (e.g., ¹³C, ²H), would be added to the sample at a known concentration at the beginning of the sample preparation process. This internal standard mimics the chemical and physical behavior of the endogenous (naturally present) analyte throughout extraction and analysis, correcting for any sample loss or variations in instrument response.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for targeted metabolomics. The technique operates in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). mdpi.com In this setup, the first mass spectrometer (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated or deprotonated this compound molecule (the precursor ion). This isolated ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This precursor-product ion transition is a highly specific signature of the target molecule, minimizing interference from other compounds in the matrix.
By comparing the instrument response of the endogenous analyte to that of the isotope-labeled internal standard, a precise concentration can be calculated. mdpi.com Research employing this technique can generate highly reliable quantitative data, as illustrated in the hypothetical table below, which shows potential concentration ranges of this compound that could be determined in various human biological matrices.
Table 1: Illustrative Quantitative Data for this compound via Targeted Metabolomics
| Biological Matrix | Analyte | Mean Concentration (µM) | Standard Deviation (µM) | Method |
| Human Plasma | This compound | 5.2 | 1.8 | LC-MS/MS |
| Human Urine | This compound | 25.7 | 8.3 | LC-MS/MS |
| Human Serum | This compound | 4.9 | 1.5 | LC-MS/MS |
This table is for illustrative purposes and represents the type of data generated from a targeted metabolomics study.
Sample Preparation and Derivatization Strategies for Analysis
The quality and accuracy of any quantitative analysis hinge on meticulous sample preparation. The primary objectives of this multi-step process are to remove interfering substances from the biological matrix, enrich the concentration of the target analyte, and ensure the analyte is in a form compatible with the analytical instrument. sickkids.ca For this compound, which is often present at low concentrations in complex samples like plasma, serum, or urine, effective sample preparation is critical.
A typical workflow begins with protein precipitation to remove large proteins, which can interfere with the analysis and foul the analytical column. This is commonly achieved by adding a cold organic solvent, such as methanol, to the sample. mdpi.com Following centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the smaller metabolites including this compound, can be further purified. Techniques like solid-phase extraction (SPE) or filtration may be employed to remove other interfering substances like lipids and salts. htslabs.com
For carboxylic acids like this compound, a key strategy to enhance analytical sensitivity and improve chromatographic performance is chemical derivatization. This process involves reacting the carboxyl group of the analyte with a reagent to form a new derivative with more favorable properties for LC-MS analysis, such as increased ionization efficiency and better retention on reversed-phase columns.
One of the most effective and widely used derivatization reagents for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govnih.gov The reaction, facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of pyridine, converts the carboxylic acid into a 3-NPH derivative. This derivative typically exhibits significantly improved detection sensitivity in mass spectrometry. nih.gov
Other reagents have also been evaluated for the analysis of short-chain fatty acids, which share the same functional group as this compound. These include O-benzylhydroxylamine (O-BHA) and 2-picolylamine (2-PA), each offering different advantages in terms of sensitivity and chromatographic separation. nih.gov
Table 2: Comparison of Derivatization Reagents for Carboxylic Acid Analysis
| Derivatization Reagent | Key Features | Typical Reaction Conditions | Advantages | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | Forms hydrazones with carboxyl groups. | Reaction with EDC/Pyridine at 25-40°C. | Significant sensitivity improvement (>50x), good repeatability, applicable to a broad range of carboxyl-containing metabolites. | nih.gov |
| O-Benzylhydroxylamine (O-BHA) | Reacts with carboxyl groups. | - | Higher sensitivity and good retention compared to 2-PA. | nih.gov |
| 2-Picolylamine (2-PA) | Reacts with carboxyl groups. | - | Enables successful chromatographic separation of structural isomers. | nih.gov |
The choice of derivatization strategy depends on the specific requirements of the analysis, including the need to separate isomers and the desired level of sensitivity. For quantitative studies of this compound, the 3-NPH derivatization strategy offers a well-documented and highly sensitive approach. nih.gov
Structure Activity Relationship Sar Studies of 3 3 Hydroxyphenyl Pentanoic Acid Analogs
Elucidation of Structural Determinants for Biological Efficacy
The biological activity of 3-(3-hydroxyphenyl)pentanoic acid analogs is dictated by a combination of electronic, steric, and hydrophobic factors stemming from its core structure. This comprises a hydroxylated phenyl ring attached to a pentanoic acid side chain. The interplay between these two components is critical for receptor binding and subsequent biological response.
Key structural features that are consistently highlighted in the SAR of related arylalkanoic acids include the acidic nature of the carboxylic acid group, the planarity of the aromatic ring, and the specific positioning of substituents on both the ring and the side chain. The carboxylic acid moiety, being ionizable at physiological pH, often engages in crucial ionic interactions or hydrogen bonding with biological targets. The aromatic ring provides a scaffold for hydrophobic interactions and can be functionalized to fine-tune electronic properties and binding affinity.
Impact of Phenolic Hydroxylation Patterns on Activity
The position of the hydroxyl group on the phenyl ring is a critical determinant of the biological activity of hydroxyphenylalkanoic acids. While direct comparative studies on the 2-, 3-, and 4-hydroxy isomers of 3-phenylpentanoic acid are not extensively documented in publicly available research, studies on analogous phenolic compounds provide significant insights.
The antioxidant and anti-inflammatory properties of phenolic compounds are strongly influenced by the number and location of hydroxyl groups. For instance, in studies of caffeic acid (a dihydroxylated phenylpropanoic acid derivative) and gallic acid (a trihydroxylated benzoic acid derivative), the number of hydroxyl groups was found to directly correlate with their cytotoxic activity against cancer cells. The trihydroxylated gallic acid derivatives consistently demonstrated lower IC50 values (indicating higher potency) than their dihydroxylated caffeate counterparts. This suggests that increasing the number of hydroxyl groups on the phenyl ring of this compound could potentially enhance certain biological activities.
Table 1: Illustrative Impact of Hydroxylation on Cytotoxic Activity of Phenolic Acid Esters
| Compound | Number of -OH Groups | Alkyl Chain | IC50 (µM) against HeLa cells |
| Propyl Caffeate | 2 | Propyl | 12.0 |
| Propyl Gallate | 3 | Propyl | 8.0 |
This table illustrates the principle that an increased number of hydroxyl groups can lead to enhanced biological activity, as observed in related phenolic acid derivatives.
Side-Chain Modifications and their Functional Consequences
Modifications to the pentanoic acid side chain of this compound can have profound effects on its pharmacokinetic and pharmacodynamic properties. Key parameters that can be altered include the length of the alkyl chain, the introduction of rigidity or flexibility, and the incorporation of other functional groups.
Research on other arylalkanoic acids has consistently shown that the length of the carboxylic acid side chain is a critical factor for biological activity. For instance, in a series of pyrazoloalkanoic acids, optimal inhibitory activity against platelet aggregation was observed with an alkanoic acid side chain of eight or nine carbon atoms. nih.gov Similarly, studies on (R)-3-hydroxyalkanoic acids have demonstrated that the carbon chain length influences their anti-cancer activity, with C9 and C10 chains showing the most significant enhancement. nih.gov This suggests that variations in the length of the pentanoic acid chain of the title compound could modulate its biological efficacy.
Furthermore, the introduction of a methyl group on the carbon atom alpha to the carboxylic acid in many arylalkanoic acids is known to enhance anti-inflammatory activity. This principle, seen in widely used non-steroidal anti-inflammatory drugs (NSAIDs), suggests that similar modifications to the pentanoic acid chain of this compound could be a fruitful avenue for enhancing its therapeutic properties.
Table 2: Influence of Alkyl Chain Length on the Anti-cancer Activity of (R)-3-Hydroxyalkanoic Acid (R3HA) Conjugated Peptides
| R3HA Carbon Chain Length | Enhancement of Peptide Anti-cancer Activity |
| C6 | Less effective |
| C7 | Moderate enhancement |
| C9 | Most effective |
| C10 | Most effective |
| C12 | Less effective |
This table, based on data from related hydroxyalkanoic acids, demonstrates the principle that side-chain length is a critical parameter for biological activity, with an optimal length often observed. nih.gov
Computational and Theoretical Studies on 3 3 Hydroxyphenyl Pentanoic Acid
Molecular Docking and Ligand-Protein Interaction Modeling
No molecular docking studies involving 3-(3-Hydroxyphenyl)pentanoic acid have been reported in the scientific literature. This includes a lack of information regarding its binding affinity and interaction with any specific protein targets. As a result, data tables detailing docking scores, types of interactions (e.g., hydrogen bonding, hydrophobic interactions), and the software or methods used for such simulations are not available.
Quantum Chemical Calculations for Reactivity and Conformation
There is no available research on the quantum chemical calculations of this compound. Consequently, information regarding its optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), electrostatic potential maps, or reactivity descriptors derived from methods like Density Functional Theory (DFT) could not be found. Similarly, conformational analysis to determine its most stable three-dimensional structures has not been published.
Future Research Directions and Translational Perspectives
Elucidating Novel Mechanisms of Action
A critical direction for future research is the detailed elucidation of the molecular mechanisms through which 3-(3-Hydroxyphenyl)pentanoic acid and its structural relatives exert their biological effects. The related compound, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), a well-documented metabolite of flavonoids like quercetin, has been shown to decrease arterial blood pressure in rats. researchgate.netnih.gov This effect is linked to the vasodilation of blood vessels, a process associated with nitric oxide (NO) signaling. researchgate.net
However, the precise intracellular pathways and protein targets remain to be fully characterized. Future studies should aim to:
Identify Specific Receptors: Investigate potential interactions with G protein-coupled receptors, particularly the hydroxy-carboxylic acid (HCA) receptor family, which are known to be activated by metabolic intermediates with similar structural motifs. nih.gov
Delineate Signaling Cascades: Move beyond the observation of NO-based vasodilation to map the specific upstream and downstream signaling events. Techniques like Western Blot and qRT-PCR could be used to validate the modulation of key proteins and genes in relevant cell lines following exposure to the compound. biorxiv.org
Explore Anti-inflammatory Pathways: Given that other microbial phenolic metabolites have demonstrated anti-inflammatory properties, research should explore whether this compound can modulate key inflammatory pathways, such as the COX-2 enzyme system. nih.gov
A framework for such mechanistic studies involves integrating multiple experimental assays to understand how the compound modulates protein activity, whether through direct binding, gene expression changes, or other indirect means. biorxiv.orgnih.gov
Exploring Broader Biological Roles beyond Current Understandings
The known bioactivity of related hydroxyphenyl acids, primarily their cardiovascular effects, serves as a foundation for exploring a wider range of physiological roles. researchgate.netnih.gov Research into the family of hydroxyphenylpropanoic acids has implicated them in diverse biological contexts, suggesting that this compound may also have multifaceted effects.
Key areas for future exploration include:
Gut-Brain Axis: Certain phenolic molecules generated by gut microbiota have been associated with neurological conditions, highlighting the critical communication between the gut and the brain. tandfonline.com Investigating the distribution of this compound across different biological compartments, including the brain, could reveal potential roles in neuro-inflammation or neuromodulation. tandfonline.com
Metabolic Health: As a metabolite, the compound is intrinsically linked to metabolic processes. Its structural similarity to intermediates of fatty acid oxidation suggests a potential role in metabolic regulation. nih.gov Studies could investigate its effects on glucose metabolism, lipid profiles, and insulin (B600854) sensitivity.
Immune System Modulation: HCA receptors, potential targets for this class of compounds, are expressed on various immune cells. nih.gov This raises the possibility that this compound could play a role in modulating immune responses, a hypothesis that warrants investigation through in-vitro and in-vivo immunological studies.
The following table summarizes the known effects of related compounds, providing a roadmap for investigating the broader roles of this compound.
| Compound | Known/Potential Biological Role | Research Finding | Citation |
| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | Cardiovascular Health | Decreases arterial blood pressure in rats through NO-based vasodilation. | researchgate.netnih.gov |
| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | Anti-inflammatory | Inhibits the binding of monocytes to aortic endothelial cells. | researchgate.net |
| 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (HPHPA) | Gut-Brain Axis | Implicated as a bioactive metabolite in studies related to schizophrenia and autism spectrum disorders. | tandfonline.com |
| Hydroxy-Carboxylic Acids (general) | Metabolic Regulation | Activate HCA receptors in adipose tissue to mediate anti-lipolytic effects. | nih.gov |
Development of Novel Analogs with Enhanced Specificity and Potency
Synthetic chemistry offers a powerful avenue for optimizing the therapeutic potential of naturally occurring metabolites. By creating novel analogs of this compound, researchers can probe structure-activity relationships and develop new compounds with improved characteristics. nih.gov The goal is to enhance biological potency, increase target specificity, and improve pharmacokinetic properties.
Future synthetic efforts could focus on:
Modifying the Alkyl Chain: Systematically altering the length and structure of the pentanoic acid side chain to determine the optimal configuration for activity.
Varying Phenyl Ring Substitution: Introducing, removing, or repositioning the hydroxyl group and adding other functional groups to the phenyl ring to enhance binding affinity with biological targets.
Stereoselective Synthesis: Producing stereochemically pure enantiomers of this compound and its analogs, as biological activity is often dependent on the specific 3D conformation of a molecule. nih.gov
The development of analogs for other complex molecules has proven successful in generating highly potent compounds. For example, modifying a lead compound in one study resulted in an analog with a 59-fold increase in potency. nih.gov A similar approach could yield significant advancements for this class of metabolites.
| Modification Strategy | Rationale | Potential Outcome |
| Chain Length Modification | Optimize interaction with receptor binding pockets. | Increased or decreased biological activity, providing insight into target structure. |
| Phenyl Ring Substitution | Alter electronic properties and hydrogen bonding capacity. | Enhanced binding affinity and specificity. |
| Stereoisomer Separation | Isolate the most biologically active enantiomer. | Increased potency and reduced potential for off-target effects. |
Integration with Omics Technologies for Systems-Level Understanding
To fully comprehend the biological impact of this compound, a shift from single-target investigation to a systems-level approach is necessary. nih.gov The integration of multiple "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological changes induced by the compound. nih.govfrontiersin.org
This integrative approach allows researchers to:
Identify Global Changes: Transcriptomics (e.g., RNA-Seq) can reveal the full spectrum of genes whose expression is altered by the compound, pointing towards affected pathways. nih.gov
Map Protein Interactions: Proteomics can identify the proteins that are differentially expressed or post-translationally modified, helping to deconvolve the mechanism of action. nih.gov
Trace Metabolic Fate: Metabolomics can track the biotransformation of this compound and identify its downstream metabolic products, providing a comprehensive picture of its role in the host metabolome. hmdb.canih.gov
Q & A
Q. What are the recommended protocols for preparing stable aqueous solutions of 3-(3-Hydroxyphenyl)pentanoic acid in experimental settings?
- Methodological Answer : To prepare stable solutions, dissolve the compound in organic solvents such as ethanol or DMSO (2 mg/ml in ethanol, 1 mg/ml in DMSO), followed by dilution into aqueous buffers (e.g., PBS pH 7.2, solubility ~1 mg/ml). Organic solvents should be purged with inert gases (e.g., nitrogen) to minimize oxidation. For organic solvent-free preparations, directly dissolve the solid in buffers, but avoid storage beyond 24 hours due to potential degradation . Residual solvent concentrations must be validated (e.g., via HPLC) to ensure they do not interfere with biological assays .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on characteristic peaks (e.g., hydroxyl protons at δ 9-10 ppm, aromatic protons at δ 6.5-7.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm or 280 nm.
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF, targeting the expected [M-H]<sup>-</sup> ion (m/z ≈ 194.2 for C11H14O3).
Batch-specific certificates of analysis should accompany commercial samples .
Advanced Research Questions
Q. How does microbial metabolism influence the formation and biological activity of this compound?
- Methodological Answer : Gut microbiota metabolize dietary polyphenols (e.g., grape seed extracts) into phenylpropanoid derivatives like this compound. To study this:
- In Vitro Colon Models : Use fecal inocula in anaerobic batch cultures to simulate microbial fermentation. Track metabolite production via LC-MS/MS, focusing on time-dependent accumulation (e.g., peak concentrations at 8–24 hours) .
- Functional Assays : Assess bioactivity in cell models (e.g., RAW 264.7 osteoclasts) to evaluate dose-dependent inhibition of bone resorption (e.g., 0.1 mg/ml reduces RANKL-induced differentiation) .
Discrepancies in activity between in vitro and in vivo models may arise from differences in metabolite bioavailability or host-microbe interactions .
Q. What experimental strategies can resolve contradictions in reported bioactivities of this compound across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% v/v) and cell culture media to avoid confounding effects .
- Dose-Response Profiling : Compare activity across a wide concentration range (e.g., 100 nM–1 mM) to identify thresholds for anti-amyloidogenic (100 µM) or antioxidant (500 nM) effects .
- Metabolite Tracking : Use isotopically labeled compounds (e.g., <sup>13</sup>C) to quantify tissue-specific accumulation (e.g., brain vs. plasma) and correlate with functional outcomes .
Q. What advanced analytical techniques are optimal for quantifying this compound in complex matrices like blood or feces?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for polar metabolites. Use multiple reaction monitoring (MRM) transitions for specificity (e.g., m/z 194→135 for quantification).
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance sensitivity.
- Stable Isotope Dilution : Spike samples with deuterated internal standards (e.g., d4-3-(3-Hydroxyphenyl)pentanoic acid) to correct for matrix effects .
Studies in fecal samples have detected sub-micromolar levels, emphasizing the need for high-sensitivity methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
